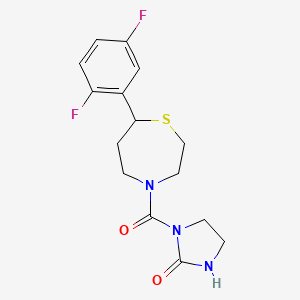

1-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

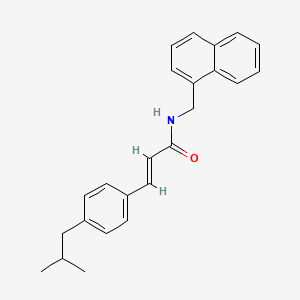

1-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C15H17F2N3O2S and its molecular weight is 341.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Stereochemical Influence in Bioactive Compounds Synthesis

Imidazolidin-4-ones, similar to the queried compound, are used as skeletal modifications in bioactive oligopeptides, acting either as proline surrogates or protecting the N-terminal amino acid against hydrolysis. A study highlighted the unexpected stereoselectivity in forming imidazolidin-4-ones when reacting benzaldehydes with alpha-aminoamide derivatives of primaquine, an antimalarial drug. This research implies the importance of intramolecular hydrogen bonds in the stereoselectivity of imidazolidin-4-one formation, suggesting a nuanced approach to designing bioactive compounds with enhanced specificity and activity (Ferraz et al., 2007).

Antiprotozoal Activity Enhancement

Diphenyl-based bis(2-iminoimidazolidines), structurally related to the compound , have been modified by introducing halogen atoms to lower their pKa, resulting in improved activity against Trypanosoma brucei. This adjustment enhanced the compounds' in vitro activity and selectivity, showcasing a strategic chemical modification to improve pharmacological profiles for antiprotozoal therapy (Martínez et al., 2015).

Antibacterial Applications

A novel, nonmutagenic antibacterial compound, "2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride," designed to act as a pro-drug for targeting anaerobic bacteria, has been synthesized. The compound releases a lethal species specifically within the target bacterial cell, demonstrating a potential application for the queried compound in developing new antibacterial strategies (Dickens et al., 1991).

Antifungal Agents

Imidazole analogues of fluoxetine, resembling the structural core of the queried compound, displayed potent anti-Candida activity, outperforming miconazole and other antifungal agents. This indicates the potential of such compounds in antifungal therapy, especially for resistant strains (Silvestri et al., 2004).

Catalytic Synthesis Advances

Research on the catalytic synthesis of imidazolidin-2-ones and benzimidazolidin-2-ones, which are structural motifs common in pharmaceuticals and natural products, highlights the ongoing development of more sustainable and efficient protocols. This research offers insights into novel synthetic routes that could be applicable to compounds like the one queried, enhancing their accessibility for further study and application (Casnati et al., 2019).

Eigenschaften

IUPAC Name |

1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O2S/c16-10-1-2-12(17)11(9-10)13-3-5-19(7-8-23-13)15(22)20-6-4-18-14(20)21/h1-2,9,13H,3-8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSICKQGNZIUKHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2604511.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2604513.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2604520.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2604522.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-fluorobenzamide hydrochloride](/img/structure/B2604523.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2604527.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclopropanecarboxamide](/img/structure/B2604528.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2604529.png)